molecular formula C7H11ClF3NO3 B8045330 (2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl

(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl

Cat. No.: B8045330
M. Wt: 249.61 g/mol
InChI Key: NPXLHVINFGHYAU-DPIOYBAHSA-N
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Description

(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: is a fluorinated organic compound that contains a pyrrolidine ring, a trifluoromethyl group, and a carboxylate ester functional group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as (2S,4S)-methyl pyrrolidine-2-carboxylate and trifluoromethylating agents.

  • Reaction Conditions: The trifluoromethylation reaction can be carried out using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods:

  • Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and safety of the process.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).

  • Reduction: The trifluoromethyl group is resistant to reduction, but the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen, especially with electrophiles.

Common Reagents and Conditions:

  • Oxidation: CrO3, DMP, acetic acid (AcOH)

  • Reduction: LiAlH4, ether

  • Substitution: Electrophiles, polar aprotic solvents

Major Products Formed:

  • Oxidation: (2S,4S)-Methyl 4-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylate

  • Reduction: (2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate

  • Substitution: Various substituted pyrrolidines depending on the electrophile used

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules, which are often used in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly those involving fluorinated compounds.

  • Medicine: It has potential as a lead compound in drug discovery, especially for diseases where fluorinated molecules show enhanced activity or stability.

  • Industry: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can provide a scaffold for further functionalization.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential targets include various enzymes involved in disease pathways.

  • Receptors: The compound may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

(2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate HCl: can be compared with other similar compounds, such as:

  • (2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)benzoate: This compound has a similar trifluoromethyl group but a different core structure.

  • (2S,4S)-Methyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate: This compound lacks the HCl salt form, which can affect its solubility and reactivity.

Uniqueness:

  • The presence of the trifluoromethyl group in the pyrrolidine ring makes this compound unique, as it combines the properties of both functional groups in a single molecule.

Properties

IUPAC Name

methyl (2S,4S)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3.ClH/c1-14-5(12)4-2-6(13,3-11-4)7(8,9)10;/h4,11,13H,2-3H2,1H3;1H/t4-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXLHVINFGHYAU-DPIOYBAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@](CN1)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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